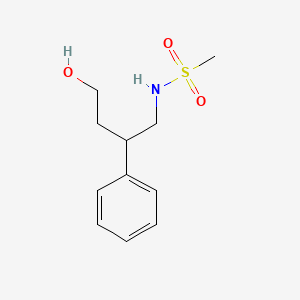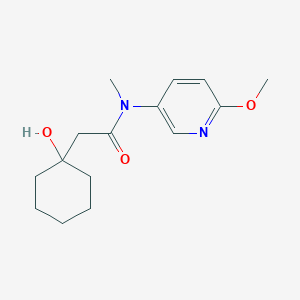
1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone, also known as BDH, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDH belongs to the class of compounds known as diazepanes, which are commonly used in the treatment of anxiety and other related disorders. However, BDH has shown promising results in the treatment of various other diseases, including cancer, Alzheimer's disease, and epilepsy.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone is not fully understood, but it is believed to act through multiple pathways. In cancer research, 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to inhibit the activity of the enzyme histone deacetylase, leading to the activation of tumor suppressor genes and induction of apoptosis. 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and metastasis. In Alzheimer's disease research, 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has also been shown to modulate the activity of neurotransmitters in epilepsy research, leading to its anticonvulsant effects.
Biochemical and physiological effects:
1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to have various biochemical and physiological effects in different diseases. In cancer research, 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In epilepsy research, 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to modulate the activity of neurotransmitters, leading to its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has several advantages for lab experiments, including its high potency and selectivity, which make it a valuable tool for studying various diseases. Additionally, 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has shown low toxicity in preclinical studies, making it a promising candidate for further development. However, there are also limitations to using 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone in lab experiments, including its limited solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone research, including further studies on its mechanism of action and potential therapeutic applications in other diseases. Additionally, the development of more efficient synthesis methods and modifications to improve its solubility and bioavailability could lead to the development of more effective 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone derivatives. Overall, 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has shown promising results in various diseases and has the potential to be a valuable tool for future research and drug development.
Métodos De Síntesis
The synthesis of 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone involves a multistep process that begins with the reaction of 4-bromobenzyl chloride with 1,4-diazepane to form 1-(4-bromobenzyl)-4-diazepan-1-ol. This intermediate is then reacted with 1-hydroxycyclohexyl ketone in the presence of a base to form 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has also been shown to have neuroprotective effects in Alzheimer's disease by reducing oxidative stress and inflammation. Additionally, 1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to have anticonvulsant effects in epilepsy research.
Propiedades
IUPAC Name |
1-(4-benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-19(16-20(24)10-5-2-6-11-20)22-13-7-12-21(14-15-22)17-18-8-3-1-4-9-18/h1,3-4,8-9,24H,2,5-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUYWUDIBCDSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCCN(CC2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyl-1,4-diazepan-1-yl)-2-(1-hydroxycyclohexyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)


![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)



![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)
![N-(2-hydroxyethyl)-N-methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B6640329.png)
![2-[[[1-(2-Phenylethyl)piperidin-4-yl]amino]methyl]cyclopentan-1-ol](/img/structure/B6640338.png)

![3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640353.png)
![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)